![molecular formula C13H16BrFOZn B14894968 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a reagent to form carbon-carbon bonds. The presence of the cyclohexyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide typically involves the reaction of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide with zinc bromide. This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with inert gas systems are used to maintain an oxygen-free environment. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).
Conditions: The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, enhancing their properties or enabling the study of their mechanisms of action.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is also used in cross-coupling reactions but has different reactivity and selectivity.
PhenylZinc bromide: A simpler organozinc compound used in similar cross-coupling reactions but lacks the additional functional groups that enhance reactivity.
4-FluorophenylZinc bromide: Similar to 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide but without the cyclohexyloxy group, affecting its reactivity and selectivity.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H16BrFOZn |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(cyclohexyloxymethyl)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h4,6,9,13H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QQOAMVYQUUKHPG-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OCC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



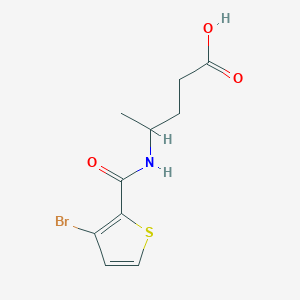

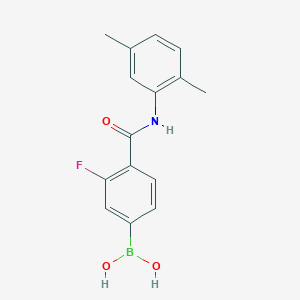
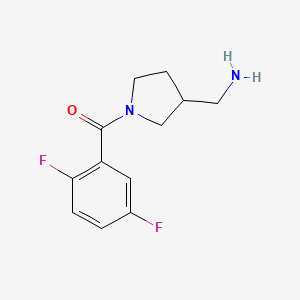
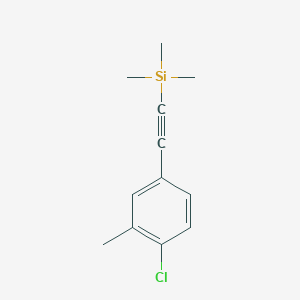
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)

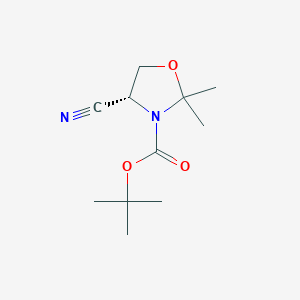

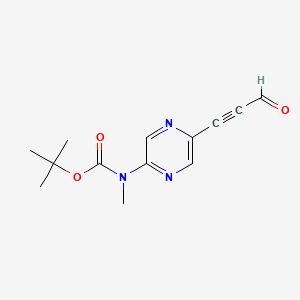

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
